molecular formula C22H16ClN5 B4501280 3-(4-chlorophenyl)-7-(2-methyl-1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine

3-(4-chlorophenyl)-7-(2-methyl-1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B4501280
M. Wt: 385.8 g/mol
InChI Key: FUZYHZZSGKJHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-7-(2-methyl-1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C22H16ClN5 and its molecular weight is 385.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.1094232 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Antitumor Activity : Farag and Fahim (2019) reported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives showing significant in vitro antitumor activity against MCF-7 cell lines, along with antimicrobial and antioxidant activities. The structure-activity relationship was explored using Density Functional Theory (DFT) calculations (Farag & Fahim, 2019).

Anticancer Properties

  • Crystal Structure and Anticancer Activity : Lu Jiu-fu et al. (2015) synthesized a related compound, characterized its crystal structure, and noted moderate anticancer activity (Lu Jiu-fu et al., 2015).

Xanthine Oxidase Inhibitors

  • Xanthine Oxidase Inhibition : A study by Springer et al. (1976) found that 3-substituted 5,7-dihydroxypyrazolo[1,5-alpha]pyrimidines, with various aromatic substituents, were effective as xanthine oxidase inhibitors, a potential application in treating gout (Springer et al., 1976).

Antiviral Activity

  • Synthesis and Antiviral Activity : Research by Saxena et al. (1990) on pyrazolo[3,4-d]pyrimidine analogues revealed some compounds with activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).

Fluorescent Probes

  • Functional Fluorophores : Castillo et al. (2018) developed a one-pot route for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines, which were used as intermediates for novel functional fluorophores, potentially useful as fluorescent probes in biological or environmental applications (Castillo et al., 2018).

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

  • NSAIDs without Ulcerogenic Activity : A study by Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines as potential NSAIDs that lacked ulcerogenic activity, suggesting a safer alternative to traditional NSAIDs (Auzzi et al., 1983).

Antimicrobial Activity

  • Antimicrobial and Antioxidant Properties : Viveka et al. (2015) described the synthesis of new pyrazole derivatives, including pyrazolo[1,5-a]pyrimidines, which showed promising antimicrobial activity and DPPH radical scavenging activity (Viveka et al., 2015).

Cognitive Impairment Treatment

  • Phosphodiesterase 1 Inhibitors : Li et al. (2016) explored 3-aminopyrazolo[3,4-d]pyrimidinones as inhibitors of phosphodiesterase 1, proposing their potential use in treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Properties

IUPAC Name

3-(4-chlorophenyl)-7-(2-methylimidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5/c1-15-24-11-12-27(15)21-13-20(17-5-3-2-4-6-17)26-22-19(14-25-28(21)22)16-7-9-18(23)10-8-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZYHZZSGKJHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-chlorophenyl)-7-(2-methyl-1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine
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3-(4-chlorophenyl)-7-(2-methyl-1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine
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3-(4-chlorophenyl)-7-(2-methyl-1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine
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3-(4-chlorophenyl)-7-(2-methyl-1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine
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3-(4-chlorophenyl)-7-(2-methyl-1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine
Reactant of Route 6
3-(4-chlorophenyl)-7-(2-methyl-1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.